4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
Overview
Description
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (4-CMTB) is an organic compound that is widely used in laboratory experiments due to its unique properties. 4-CMTB is a colorless crystalline solid with the molecular formula C13H8ClF3O2. It is soluble in methanol, ethanol, and acetone and has a melting point of 133-135°C. 4-CMTB is a useful reagent for the synthesis of pharmaceuticals and other compounds, and it has been used in a variety of scientific and medical research applications.
Scientific Research Applications
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific and medical research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been used to study the structure and function of proteins, and it has been used as a fluorescent probe for imaging cellular processes. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a reagent for the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% binds to the active site of the enzyme and blocks the conversion of arachidonic acid to prostaglandins, thus inhibiting the inflammatory response.
Biochemical and Physiological Effects
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been shown to have anti-oxidant effects, which may be due to its ability to scavenge reactive oxygen species. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it has a wide range of applications. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is also relatively unstable and sensitive to light and moisture, so it must be stored and handled carefully.
Future Directions
The potential applications of 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are far-reaching. In the future, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new drugs for the treatment of inflammatory diseases and cancer. Additionally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new fluorescent probes for imaging cellular processes. Furthermore, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used to study the structure and function of proteins, which could lead to a better understanding of disease mechanisms and the development of new therapeutic strategies. Finally, 4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be used as a reagent for the synthesis of pharmaceuticals and other compounds, which could lead to the development of new and improved drugs.
Synthesis Methods
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 2-methoxy-5-trifluoromethylphenol. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 70-80°C, and the product is then isolated by recrystallization.
properties
IUPAC Name |
4-chloro-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-6-8(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCFGXYVQGDYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692145 | |
Record name | 6-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1262010-57-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methoxy-5′-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262010-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.